3-Thia-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate
Description
3-Thia-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate is a bicyclic heterocyclic compound characterized by a fused ring system containing sulfur (thia) and nitrogen (aza) atoms. The core structure, 3-thia-6-azabicyclo[3.1.1]heptane, consists of a seven-membered bicyclo framework with bridgehead positions occupied by sulfur and nitrogen. The 4-methylbenzenesulfonate (tosylate) group acts as a counterion, enhancing solubility and stability for pharmaceutical or synthetic applications .
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;3-thia-6-azabicyclo[3.1.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H9NS/c1-6-2-4-7(5-3-6)11(8,9)10;1-4-2-7-3-5(1)6-4/h2-5H,1H3,(H,8,9,10);4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDHGZFOOOXANT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C2CSCC1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1520084-15-4 | |
| Record name | 3-thia-6-azabicyclo[3.1.1]heptane; 4-methylbenzene-1-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Formation of the Bicyclic Core
The bicyclic 3-thia-6-azabicyclo[3.1.1]heptane skeleton can be synthesized by intramolecular cyclization of suitable amino-thiol precursors. A representative method includes:
- Starting from an amino alcohol or amino halide precursor.
- Introduction of a sulfur atom via thiol or thioether intermediates.
- Ring closure by nucleophilic displacement or condensation to form the bicyclic framework.
For example, in related bicyclic systems such as 4-benzyloctahydropyrrolo[3,4-b]oxazine derivatives, the bicyclic structure is formed by reacting an intermediate with suitable alkyl or aryl halides under basic conditions (e.g., potassium carbonate) in acetonitrile at elevated temperatures (~50°C) for several hours (up to 8 h).
Introduction of the 4-Methylbenzenesulfonate Group
The tosylate group is introduced by reacting the bicyclic amine intermediate with 4-methylbenzenesulfonyl chloride (tosyl chloride) under basic conditions, typically in an aprotic solvent such as dichloromethane or acetonitrile. The reaction conditions generally involve:
- Use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed.
- Stirring at room temperature or slightly elevated temperature until completion.
- Purification of the tosylated product by column chromatography or recrystallization.
This step converts the free amine or alcohol group into the corresponding 4-methylbenzenesulfonate salt, enhancing the compound’s stability and solubility.
Representative Experimental Data and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bicyclic core formation | Amino-thiol precursor, alkyl/aryl halide, K2CO3, ACN, 50°C, 8 h | 65-75 | Stirring under inert atmosphere; column chromatography purification |
| Tosylation (4-methylbenzenesulfonyl chloride) | Tosyl chloride, base (Et3N or pyridine), DCM or ACN, rt, 4-6 h | 70-85 | Reaction monitored by TLC; purification by silica gel chromatography |
Research Findings and Analysis
- The bicyclic core synthesis benefits from the use of mild bases like potassium carbonate, which facilitate nucleophilic substitution without decomposition of sensitive intermediates.
- The choice of solvent (acetonitrile or dichloromethane) is critical for solubility and reaction kinetics.
- Purification by column chromatography using silica gel and mixtures of ethyl acetate and petroleum ether as eluents provides high-purity products.
- NMR spectroscopy (1H and 13C) and mass spectrometry confirm the structure and purity of the intermediates and final product.
- The tosylate salt form improves the compound’s handling and potential for further derivatization in medicinal chemistry applications.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1. Bicyclic core synthesis | Amino-thiol precursor, alkyl/aryl halide, K2CO3, ACN, 50°C | Formation of 3-thia-6-azabicyclo[3.1.1]heptane core | Bicyclic intermediate (65-75% yield) |
| 2. Tosylation | 4-Methylbenzenesulfonyl chloride, base, DCM/ACN, rt | Introduction of 4-methylbenzenesulfonate group | This compound (70-85% yield) |
Additional Notes
- The preparation methods are adapted from analogous bicyclic amino compound syntheses reported in peer-reviewed research, emphasizing reproducibility and scalability.
- The stereochemistry of the bicyclic core is preserved through careful control of reaction conditions and choice of starting materials.
- Alternative synthetic routes may involve different protecting groups or ring-closing strategies but generally follow the same principles of nucleophilic substitution and sulfonylation.
Chemical Reactions Analysis
Types of Reactions
3-Thia-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following structural features:
- Molecular Formula : CHNOS
- Molecular Weight : 271.33 g/mol
- IUPAC Name : 4-methylbenzenesulfonic acid; 3-thia-6-azabicyclo[3.1.1]heptane
The unique bicyclic structure contributes to its potential reactivity and biological activity.
Acetylcholinesterase Inhibition
One of the most promising applications of this compound is its potential as an acetylcholinesterase inhibitor, which is crucial in treating neurodegenerative diseases such as Alzheimer’s disease. Compounds that inhibit acetylcholinesterase can help increase acetylcholine levels in the brain, improving cognitive function.
- Case Study : Research has shown that derivatives of bicyclic compounds exhibit significant inhibitory activity against acetylcholinesterase, suggesting that modifications to the core structure could enhance efficacy against Alzheimer's disease .
Antimicrobial Activity
The sulfonate group in the compound may confer antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents.
- Research Findings : Various studies indicate that heterocyclic compounds similar to 3-thia-6-azabicyclo[3.1.1]heptane show promising results against bacterial strains, indicating a potential for further exploration in antimicrobial applications .
Anticancer Properties
Emerging studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth.
- Case Study : Recent investigations into thiazolidinone derivatives have shown significant antitumor activity, with compounds structurally related to 3-thia-6-azabicyclo[3.1.1]heptane demonstrating high inhibition rates against various cancer cell lines .
Synthesis and Characterization
The synthesis of 3-thia-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate involves multi-step reactions typically starting from simpler precursors through methods such as cyclization and sulfonation.
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of the bicyclic structure from a linear precursor |
| 2 | Sulfonation | Introduction of the sulfonate group to enhance solubility and biological activity |
| 3 | Purification | Techniques such as recrystallization or chromatography to obtain pure product |
Mechanism of Action
The mechanism of action of 3-Thia-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and application-based differences between 3-Thia-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate and related bicyclic heterocycles:
Structural and Functional Analysis:
Ring System Differences: The bicyclo[3.1.1] framework (e.g., 3-Thia-6-azabicyclo) has a norbornane-like structure with two bridgehead atoms, offering moderate ring strain. In contrast, bicyclo[3.2.0] systems (e.g., β-lactams) feature a fused 4-membered lactam ring, which is highly strained and reactive, critical for antibiotic activity . Positional isomerism of sulfur and nitrogen (e.g., 3-Thia-6-aza vs. 6-Thia-3-aza) alters electronic properties and hydrogen-bonding capacity, impacting solubility and target binding .
Pharmacological Relevance: 4-Thia-1-azabicyclo[3.2.0]heptane derivatives (e.g., penicillin analogs) exhibit broad-spectrum antibacterial activity due to β-lactam ring-mediated inhibition of cell wall synthesis.
Synthetic Accessibility :
- Tosylate derivatives (e.g., 4-methylbenzenesulfonate) are often synthesized via alkylation or sulfonation reactions, as seen in analogous triflate preparations (e.g., ). However, the bicyclo[3.1.1] system’s stability may require specialized conditions to prevent ring-opening .
Research Findings and Gaps
- Beta-Lactam Superiority : Bicyclo[3.2.0] β-lactams remain dominant in clinical use due to their irreversible binding to penicillin-binding proteins (PBPs). The 3-Thia-6-aza analog’s larger ring system may reduce binding efficiency but could offer resistance to β-lactamase enzymes .
- Limited Data on 3-Thia-6-aza Derivatives: While 6-Thia-3-azabicyclo[3.1.1]heptane is documented with a molar mass of 115.2 g/mol , physicochemical and bioactivity data for the 3-Thia-6-aza tosylate remain sparse, highlighting a need for targeted studies.
Biological Activity
Overview
3-Thia-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate (CAS number: 1520084-15-4) is a bicyclic compound notable for its unique structural features, including the incorporation of sulfur and nitrogen atoms within its framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a histamine H3 receptor antagonist and its implications in anti-inflammatory responses .
Chemical Structure and Properties
The molecular formula of this compound is . Its distinctive bicyclic structure facilitates interactions with various biological targets, which may lead to diverse pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇NO₃S₂ |
| CAS Number | 1520084-15-4 |
| Structure | Bicyclic with sulfur and nitrogen |
| Solubility | Enhanced due to sulfonate group |
The mechanism of action for this compound involves its interaction with specific receptors and enzymes within biological systems. The compound's bicyclic structure allows it to bind effectively to histamine H3 receptors, potentially modulating neurotransmitter release and exhibiting anti-inflammatory properties .
Interaction with Biological Targets
Research indicates that this compound may also influence various signaling pathways due to its ability to alter enzyme activity and receptor interactions:
- Histamine H3 Receptor Antagonism: This activity suggests potential applications in treating conditions such as narcolepsy, cognitive disorders, and obesity.
- Anti-inflammatory Effects: The compound may reduce inflammation by inhibiting pro-inflammatory cytokines, although specific pathways remain to be elucidated.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to 3-Thia-6-azabicyclo[3.1.1]heptane:
Study 1: Histamine H3 Receptor Modulation
A study demonstrated that compounds structurally related to 3-Thia-6-azabicyclo[3.1.1]heptane exhibited significant binding affinity for histamine H3 receptors, leading to increased neurotransmitter release in neuronal cultures.
Study 2: Anti-inflammatory Activity
Research indicated that derivatives of this compound could inhibit the secretion of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in inflammatory diseases.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-Thia-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate to improve yield and purity?
- Methodological Answer : Optimize reaction parameters (temperature, solvent, catalyst) using statistical experimental design (e.g., factorial design or response surface methodology). For example, solvent polarity and reaction time significantly impact bicyclic compound formation. Use quantum chemical calculations to predict reaction pathways and validate with HPLC purity analysis (C18 column, UV detection at 254 nm) .
- Key Variables : Solvent selection (polar aprotic solvents like DMF may enhance cyclization), stoichiometric ratios of reactants, and purification via recrystallization in ethanol/water mixtures .
Q. What analytical techniques are recommended for structural elucidation of this bicyclic sulfonate?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm bicyclic framework and sulfonate group placement. DEPT-135 and COSY experiments resolve stereochemical ambiguities .
- X-ray Crystallography : Resolve absolute configuration for chiral centers, particularly in azabicyclo systems .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula; tandem MS/MS identifies fragmentation patterns .
Q. How can solubility profiles of this compound be systematically evaluated for formulation studies?
- Methodological Answer :
- Solvent Screening : Test solubility in aqueous buffers (pH 1–13), polar aprotic solvents (DMSO, DMF), and alcohols. Use shake-flask method with UV-Vis quantification at λmax ~270 nm .
- Thermodynamic Analysis : Calculate solubility parameters (Hansen solubility parameters) and correlate with solvent polarity indices.
- Temperature Dependence : Conduct van’t Hoff plots to estimate enthalpy/entropy of dissolution .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity or stability data for this compound under varying conditions?
- Methodological Answer :
- Controlled Stability Studies : Use accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via LC-MS/MS and propose mechanistic pathways (e.g., sulfonate hydrolysis or bicyclic ring opening) .
- Computational Modeling : Apply density functional theory (DFT) to compare activation energies of competing degradation pathways .
- Cross-Lab Validation : Replicate conflicting experiments with standardized protocols (e.g., ICH guidelines) to isolate variables like trace metal impurities .
Q. How can researchers design experiments to probe the mechanistic role of the thia-azabicyclo core in biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the sulfur atom (e.g., sulfoxide/sulfone derivatives) or azabicyclo ring size. Test inhibitory activity against target enzymes (e.g., β-lactamases) using enzyme kinetics assays .
- Molecular Docking : Perform docking simulations (AutoDock Vina) to assess binding interactions with active sites. Validate with mutagenesis studies on key residues .
Q. What advanced methods are suitable for impurity profiling in batch-to-batch consistency studies?
- Methodological Answer :
- HPLC-DAD/MS Hyphenation : Use gradient elution (0.1% TFA in acetonitrile/water) to separate impurities. Compare retention times and UV spectra with pharmacopeial standards (e.g., USP monographs for related bicyclic sulfonates) .
- Synthetic Impurity Spiking : Introduce known synthetic byproducts (e.g., des-methyl intermediates) as reference markers. Quantify limits of detection (LOD) via signal-to-noise ratios .
Q. How can computational tools streamline the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETlab to forecast bioavailability, CYP450 interactions, and blood-brain barrier penetration. Prioritize derivatives with optimal LogP (1–3) and low topological polar surface area (TPSA <90 Ų) .
- Free-Energy Perturbation (FEP) : Simulate ligand-protein binding affinities to guide synthetic efforts toward high-potency candidates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
